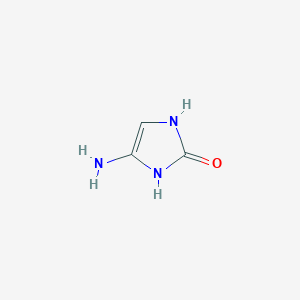
4-Amino-1H-imidazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1H-imidazol-2(3H)-one is a heterocyclic organic compound featuring an imidazole ring with an amino group at the 4-position and a keto group at the 2-position. Compounds with imidazole rings are known for their biological activity and are often found in natural products and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-imidazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of glyoxal with ammonia and an amine. The reaction conditions often include:
Temperature: Moderate heating (50-100°C)
Solvent: Aqueous or alcoholic medium
Catalysts: Acidic or basic catalysts to facilitate cyclization
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes:
Continuous flow reactors: for better control of reaction conditions
Purification steps: such as crystallization or chromatography to obtain high-purity products
化学反応の分析
Types of Reactions
4-Amino-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to imidazole-2,4-dione using oxidizing agents like hydrogen peroxide
Reduction: Reduction of the keto group to a hydroxyl group using reducing agents like sodium borohydride
Substitution: Nucleophilic substitution at the amino group with electrophiles
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Electrophiles: Alkyl halides, acyl chlorides
Major Products
Oxidation Products: Imidazole-2,4-dione
Reduction Products: 4-Amino-1H-imidazol-2-ol
Substitution Products: N-substituted imidazoles
科学的研究の応用
4-Amino-1H-imidazol-2(3H)-one has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties
Medicine: Investigated as a potential pharmaceutical agent due to its structural similarity to biologically active molecules
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 4-Amino-1H-imidazol-2(3H)-one depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific pathways
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions
類似化合物との比較
Similar Compounds
Imidazole: Lacks the amino and keto groups but shares the core structure
4-Aminoimidazole: Similar structure but lacks the keto group
Imidazole-2-one: Similar structure but lacks the amino group
Uniqueness
4-Amino-1H-imidazol-2(3H)-one is unique due to the presence of both an amino group and a keto group, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C3H5N3O |
|---|---|
分子量 |
99.09 g/mol |
IUPAC名 |
4-amino-1,3-dihydroimidazol-2-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-3(7)6-2/h1H,4H2,(H2,5,6,7) |
InChIキー |
DXRCJLWBMRIZEQ-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



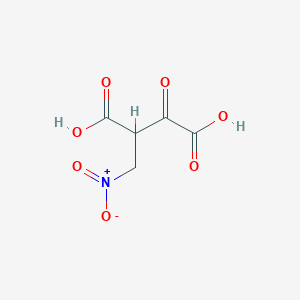

![tert-butylN-[(1R,2R,4R)-2-fluoro-4-hydroxycyclohexyl]carbamate](/img/structure/B15234574.png)


![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B15234596.png)
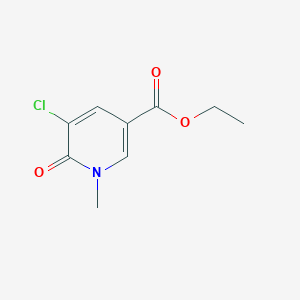
![Ethyl7-formylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B15234615.png)

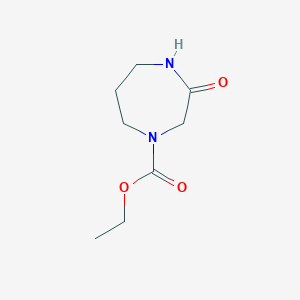
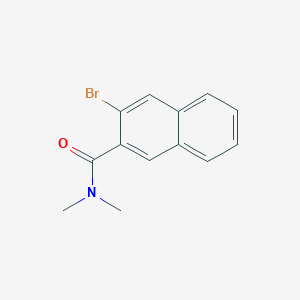
![3-Bromobenzo[b]thiophen-4-amine](/img/structure/B15234643.png)

